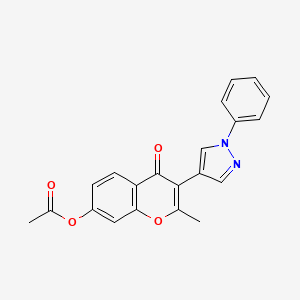

2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

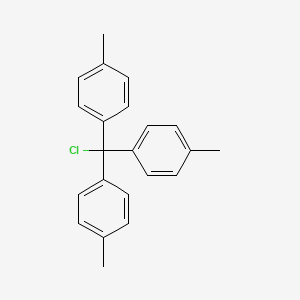

2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a pyrazolyl group, and an acetate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-4-oxo-3-(1-Phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetat umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Chromen-4-on-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um die Chromen-4-on-Struktur zu bilden.

Einführung der Pyrazolylgruppe: Die Pyrazolylgruppe wird durch eine Kondensationsreaktion zwischen einem Hydrazinderivat und einem geeigneten Keton oder Aldehyd eingeführt.

Acetylierung: Der letzte Schritt beinhaltet die Acetylierung der Hydroxylgruppe an der 7-Position des Chromen-4-on-Kerns unter Verwendung von Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base wie Pyridin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollen umfassen, um Einheitlichkeit und Skalierbarkeit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Methyl-4-oxo-3-(1-Phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in Hydroxylgruppen oder andere reduzierte Formen umwandeln.

Substitution: Die Acetylgruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Chinone ergeben, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-oxo-3-(1-Phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung hat sich als ein bioaktives Molekül mit entzündungshemmenden, antioxidativen und antimikrobiellen Eigenschaften gezeigt.

Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten, darunter Krebs und neurodegenerative Erkrankungen, zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Farbstoffen und Pigmenten verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-4-oxo-3-(1-Phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder oxidativem Stress beteiligt sind, wodurch seine entzündungshemmenden und antioxidativen Wirkungen erzielt werden.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as a bioactive molecule with anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Methyl-4-oxo-3-(1-Phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl benzoat

- 2-Methyl-4-oxo-3-(1-Phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl propionat

- 2-Methyl-4-oxo-3-(1-Phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl butyrat

Einzigartigkeit

Was 2-Methyl-4-oxo-3-(1-Phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetat von ähnlichen Verbindungen abhebt, ist seine spezifische Acetestersgruppe, die seine Löslichkeit, Reaktivität und biologische Aktivität beeinflussen kann. Dieses einzigartige Strukturmerkmal kann sein Potenzial als bioaktives Molekül und seine Vielseitigkeit in verschiedenen Anwendungen verbessern.

Eigenschaften

CAS-Nummer |

51411-95-1 |

|---|---|

Molekularformel |

C21H16N2O4 |

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)chromen-7-yl] acetate |

InChI |

InChI=1S/C21H16N2O4/c1-13-20(15-11-22-23(12-15)16-6-4-3-5-7-16)21(25)18-9-8-17(27-14(2)24)10-19(18)26-13/h3-12H,1-2H3 |

InChI-Schlüssel |

LHIITZVFWMPOKV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CN(N=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974511.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11974526.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974532.png)

![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974567.png)

![9-Bromo-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974568.png)

![4-[((2Z)-3-Tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11974601.png)

![1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B11974616.png)

![2-methylpropyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974621.png)